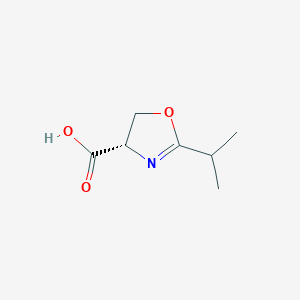
(4S)-2-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant importance in organic chemistry It features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazole ring. The stereochemistry is controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The isopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like thionyl chloride can introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to partially or fully saturated rings.
Aplicaciones Científicas De Investigación
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways. The carboxylic acid group can form ionic bonds with basic sites in proteins or enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid: The enantiomer of the compound, differing in stereochemistry.
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid: Lacks the isopropyl group, affecting its chemical properties.
2-Isopropyl-4,5-dihydrothiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring, altering its reactivity.
Uniqueness
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid functionality
Propiedades
Número CAS |
784132-37-2 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(4S)-2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
VAJPROOEDQJSQS-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)C1=N[C@@H](CO1)C(=O)O |
SMILES canónico |
CC(C)C1=NC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
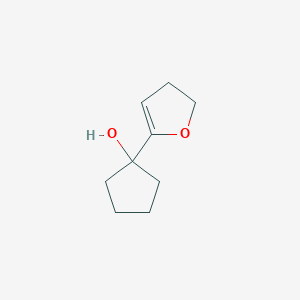
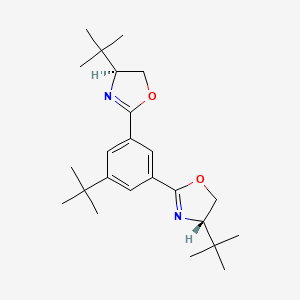
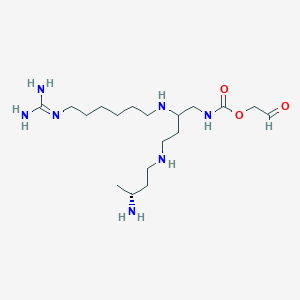
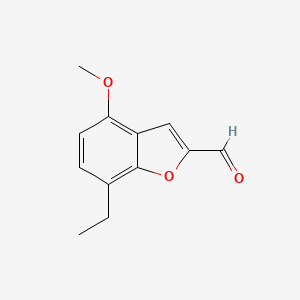
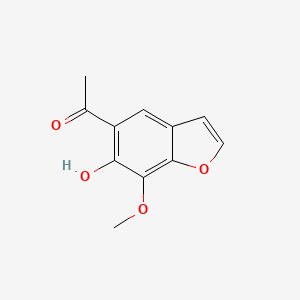
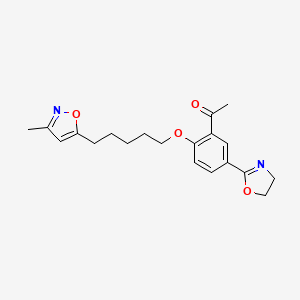
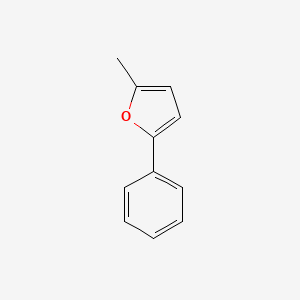

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)

